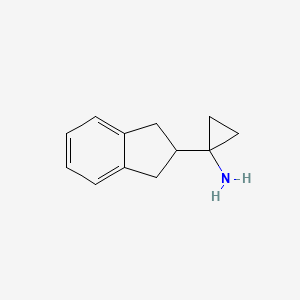

1-(2,3-dihydro-1H-inden-2-yl)cyclopropan-1-amine

CAS No.: 1468889-61-3

Cat. No.: VC3183863

Molecular Formula: C12H15N

Molecular Weight: 173.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1468889-61-3 |

|---|---|

| Molecular Formula | C12H15N |

| Molecular Weight | 173.25 g/mol |

| IUPAC Name | 1-(2,3-dihydro-1H-inden-2-yl)cyclopropan-1-amine |

| Standard InChI | InChI=1S/C12H15N/c13-12(5-6-12)11-7-9-3-1-2-4-10(9)8-11/h1-4,11H,5-8,13H2 |

| Standard InChI Key | GQNOWYSAIJRFGC-UHFFFAOYSA-N |

| SMILES | C1CC1(C2CC3=CC=CC=C3C2)N |

| Canonical SMILES | C1CC1(C2CC3=CC=CC=C3C2)N |

Introduction

Structural Characteristics and Properties

Chemical Structure

1-(2,3-dihydro-1H-inden-2-yl)cyclopropan-1-amine contains two key structural components: a 2,3-dihydro-1H-inden-2-yl group (also known as an indanyl group) connected to a cyclopropan-1-amine moiety. This compound bears significant structural similarity to 1-(2,3-dihydro-1H-inden-2-yl)propan-1-amine, which differs only in having a linear propan group instead of a cyclopropan ring . The structural backbone features the bicyclic indane system with the amine functional group positioned at the cyclopropane ring.

The molecular structure would likely feature the indane group acting as a lipophilic region while the cyclopropylamine provides a basic center. This combination of structural elements is common in compounds with neurological activity, as seen in related structures such as 2-phenylcyclopropan-1-amine .

Physical and Chemical Properties

Based on structurally similar compounds, 1-(2,3-dihydro-1H-inden-2-yl)cyclopropan-1-amine would likely possess the following physicochemical properties:

The amine functional group would confer basic properties to the molecule, making it likely to form salts with acids, similar to 2,3-dihydro-1H-inden-1-amine hydrochloride . The cyclopropyl ring introduces ring strain and reactivity that distinguishes it from its linear propyl counterpart.

| Step | Reaction | Conditions | Expected Yield |

|---|---|---|---|

| 1 | Formation of indane-2-carboxaldehyde | Oxidation of 2-indanol | 70-80% |

| 2 | Wittig reaction to form cyclopropyl precursor | Phosphonium ylide, base | 65-75% |

| 3 | Cyclopropanation | Simmons-Smith or related method | 60-70% |

| 4 | Conversion to amine | Reductive amination | 75-85% |

An alternative approach might adapt the hydrogenation method seen with N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine, which used Lindlar catalyst with pyridine in methanol under hydrogen pressure . This methodology could potentially be modified to introduce the cyclopropyl moiety rather than the allyl group.

The compound's structural similarity to 2-phenylcyclopropan-1-amine (tranylcypromine) is particularly notable. Tranylcypromine is known for its monoamine oxidase (MAO) inhibitory activity, suggesting that 1-(2,3-dihydro-1H-inden-2-yl)cyclopropan-1-amine might possess similar properties, potentially with modified selectivity or potency profiles .

Research Status and Knowledge Gaps

Current State of Research

-

Studies on 2,3-dihydro-1H-inden-1-amine hydrochloride have investigated its use in heterocyclic chemistry, materials science, and as a catalyst

-

Research on β-lactam derivatives of 2-aminoindan has demonstrated nanomolar inhibitory activity against human carbonic anhydrase (hCA) and acetylcholinesterase (AChE)

-

The closely related 1-(2,3-dihydro-1H-inden-2-yl)propan-1-amine has been documented in chemical databases

Key Knowledge Gaps

Significant knowledge gaps remain regarding 1-(2,3-dihydro-1H-inden-2-yl)cyclopropan-1-amine:

-

Validated synthesis protocols specifically for this compound

-

Experimental determination of physicochemical properties

-

Pharmacological activity profile and structure-activity relationships

-

Toxicological assessment and safety profile

-

Potential metabolic pathways and pharmacokinetic properties

Comparative Analysis with Related Compounds

Structural Comparison

The table below compares 1-(2,3-dihydro-1H-inden-2-yl)cyclopropan-1-amine with structurally related compounds:

Functional Comparison

The functional properties of 1-(2,3-dihydro-1H-inden-2-yl)cyclopropan-1-amine can be predicted by comparing with related compounds:

-

The position of the amine group likely affects binding affinity to target proteins

-

The cyclopropyl ring introduces additional rigidity compared to the propyl group in 1-(2,3-dihydro-1H-inden-2-yl)propan-1-amine

-

The indanyl group provides greater lipophilicity and conformational restriction compared to the phenyl group in 2-phenylcyclopropan-1-amine

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume